molecular formula C11H21NO2 B13174974 Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate

Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate

Cat. No.: B13174974
M. Wt: 199.29 g/mol
InChI Key: LIRYNCCGMSHRDD-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is a chiral cyclopentane derivative of significant interest in organic synthesis and medicinal chemistry. Its structure features both a protected amino group and a tert-butyl ester, making it a valuable bifunctional building block. The tert-butyl ester moiety serves as a robust protective group for carboxylic acids, offering stability under a wide range of basic and nucleophilic conditions, and can be cleaved under mild acidic conditions to reveal the free acid . This compound's primary research value lies in its application as a precursor for the synthesis of complex molecules, particularly pharmacologically active cyclopentane-based scaffolds. Chiral, orthogonally protected cyclopentane derivatives analogous to this compound are key intermediates in the asymmetric synthesis of β-aminodiacids, which are crucial for developing β-peptides that fold into specific secondary structures like helices in water . These folded structures are of great interest for creating new biologically active materials and potential therapeutics . Furthermore, such sterically defined aminocyclopentanecarboxylates can be utilized in the search for novel antifungal agents or as conformational constraints in peptide mimicry. The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8(11)12/h8H,5-7,12H2,1-4H3

InChI Key

LIRYNCCGMSHRDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-amino-1-methylcyclopentane in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methyl 3-aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Functional Groups: Methyl ester, amino group.
  • Structural Differences :
    • Smaller ester group (methyl vs. tert-butyl) reduces steric hindrance and increases polarity.
    • Cyclopentane backbone aligns with the target compound but lacks the 1-methyl substituent.
  • Implications: Higher solubility in polar solvents compared to tert-butyl analogs. Increased reactivity in ester hydrolysis due to reduced steric protection . Limited stability under acidic conditions compared to tert-butyl-protected esters.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Key Functional Groups : Tert-butyl ester, hydroxymethyl, methoxyphenyl, pyrrolidine ring.
  • Structural Differences :
    • Pyrrolidine (5-membered nitrogen-containing ring) instead of cyclopentane.
    • Additional substituents (hydroxymethyl and methoxyphenyl) introduce hydrogen-bonding and aromatic interactions.
  • Greater molecular complexity and weight limit solubility in non-polar media. Stability under standard storage conditions, similar to tert-butyl esters in the target compound .

tert-Butyl 2-oxocyclopentane-1-carboxylate

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Key Functional Groups : Tert-butyl ester, ketone.
  • Structural Differences: Oxo group (C=O) replaces the amino group, altering electronic properties. No methyl substituent at position 1.
  • Implications: Ketone enables nucleophilic additions (e.g., Grignard reactions), contrasting with the amino group’s nucleophilicity in the target compound . Similar tert-butyl ester stability under ambient conditions .

Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate

  • Molecular Formula: C₁₂H₂₃NO₂
  • Molecular Weight : 213.32 g/mol
  • Key Functional Groups: Tert-butyl ester, amino group, cyclohexane backbone.
  • Structural Differences :
    • Cyclohexane ring (6-membered) vs. cyclopentane (5-membered), reducing ring strain.
    • Chair conformation of cyclohexane enhances steric accessibility compared to puckered cyclopentane.
  • Implications :
    • Improved thermodynamic stability due to larger ring size .
    • Altered pharmacokinetic properties (e.g., membrane permeability) in biological applications.

Biological Activity

Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopentane ring. The synthesis typically involves protecting the amino group using tert-butyl carbamate (Boc) protection. The synthetic route commonly employs reagents such as tert-butyl chloroformate and diisopropylethylamine (DIPEA) under mild conditions to achieve high yields and purity .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can engage in ionic interactions. These interactions can modulate enzyme activity and receptor function, leading to various biological effects .

Enzyme Interaction

Research indicates that this compound functions as a biochemical probe in studying enzyme mechanisms. Its ability to bind to enzymes may facilitate the understanding of catalytic processes and enzyme regulation .

Therapeutic Potential

The compound has been explored for its potential therapeutic properties. It has been investigated in the context of cardiovascular diseases and other health conditions due to its ability to modulate biological pathways . Specifically, studies have suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making them candidates for drug development .

Cytotoxic Activity

In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant induction of apoptosis in HepG2 cells through caspase activation, indicating their potential as anticancer agents .

Compound Cell Line Cytotoxic Effect Mechanism
Compound AHepG2HighCaspase activation, cell cycle arrest
Compound BHuh7ModerateInduction of apoptosis

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's role in modulating immune responses. For example, it has been shown to act as a Toll-like receptor (TLR) antagonist, which may have implications for treating autoimmune diseases . This suggests a broader application in immunotherapy.

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